molecular formula C17H16N4OS B5861077 1-(4-Methylphenyl)-3-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea

1-(4-Methylphenyl)-3-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No.: B5861077
M. Wt: 324.4 g/mol
InChI Key: GSYGAUONWSKCRR-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also contains urea and methylphenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-3-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea typically involves the reaction of 4-methylphenyl isocyanate with 5-(2-methylphenyl)-1,3,4-thiadiazole-2-amine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-3-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the urea or thiadiazole moieties are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea or thiadiazole derivatives.

Scientific Research Applications

1-(4-Methylphenyl)-3-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiadiazole ring and urea moiety play crucial roles in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylphenyl)-3-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]urea
  • 1-(4-Methylphenyl)-3-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea
  • 1-(4-Methylphenyl)-3-[5-(2-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea

Uniqueness

1-(4-Methylphenyl)-3-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea is unique due to the presence of both methylphenyl and thiadiazole groups, which impart specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(4-methylphenyl)-3-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-11-7-9-13(10-8-11)18-16(22)19-17-21-20-15(23-17)14-6-4-3-5-12(14)2/h3-10H,1-2H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYGAUONWSKCRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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